

7-Hydroxy Ropinirole-d14 certificate of analysis

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Compound of Interest

Compound Name: 7-Hydroxy Ropinirole-d14

Cat. No.: B12409276

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Technical Whitepaper: 7-Hydroxy Ropinirole-d14

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of **7-Hydroxy Ropinirole-d14**, a deuterium-labeled analog of a major metabolite of Ropinirole. It is intended for use as an internal standard in analytical and pharmacokinetic studies.^[1] The information herein is compiled to represent the data and methodologies that would accompany a certified reference material.

Introduction

7-Hydroxy Ropinirole-d14 is the deuterium-labeled version of 7-Hydroxy Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, prescribed for Parkinson's disease and restless legs syndrome.^{[2][3][4]} Its metabolism in humans primarily occurs via N-depropylation and hydroxylation in the liver, largely by the cytochrome P450 enzyme CYP1A2.^{[2][5][6]} 7-Hydroxy Ropinirole is a significant metabolite.^[7] The deuterated form, **7-Hydroxy Ropinirole-d14**, serves as an ideal internal standard for bioanalytical quantification, enhancing the accuracy of methods like mass spectrometry and liquid chromatography in therapeutic drug monitoring and metabolic research.^[1]

Certificate of Analysis (Representative Data)

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for a certified reference material of **7-Hydroxy Ropinirole-d14**.

Table 1: Identity and Characterization

Parameter	Specification	Method
Chemical Name	4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one	IUPAC
Molecular Formula	C ₁₆ H ₁₀ D ₁₄ N ₂ O ₂	Mass Spectrometry
Molecular Weight	290.47 g/mol	Mass Spectrometry
CAS Number	81654-62-8	-
Appearance	White to Off-White Solid	Visual Inspection

Table 2: Purity and Isotopic Enrichment

Parameter	Result	Method
Chemical Purity (by HPLC)	≥ 98%	HPLC-UV
Isotopic Purity (d14)	≥ 99%	LC-MS/MS
Isotopic Enrichment	≥ 99 atom % D	Mass Spectrometry
Residual Solvents	Conforms to ICH Q3C	Headspace GC-MS
Assay (as is)	98.5%	qNMR / Mass Balance

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate **7-Hydroxy Ropinirole-d14** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
- Mobile Phase: A degassed isocratic mixture of 0.05 M glacial acetic acid in water and acetonitrile (50:50 v/v).[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV detection at a wavelength of 250 nm.[8]
- Injection Volume: 10 µL.
- Procedure: A solution of the test article is prepared in the mobile phase. The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is used to confirm the identity and determine the isotopic enrichment of **7-Hydroxy Ropinirole-d14**.

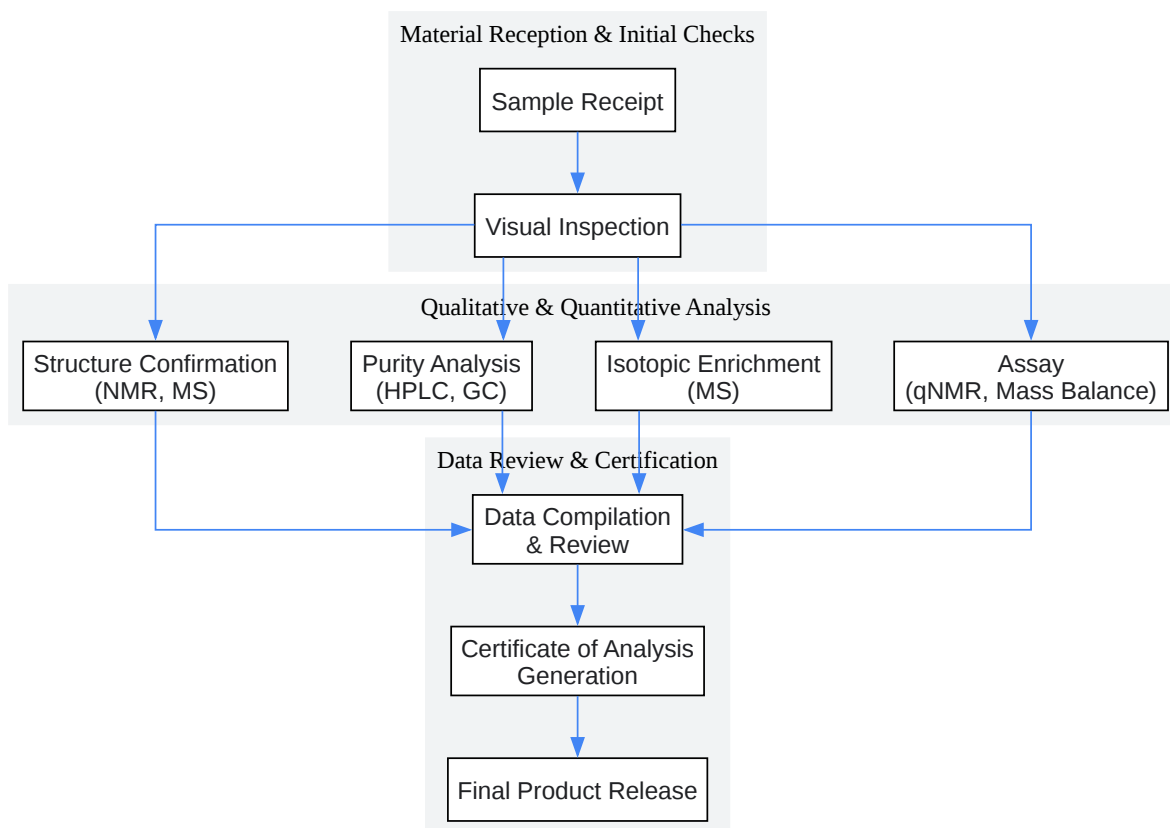
- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatography: A rapid gradient elution on a C18 column is typically used to separate the analyte from the matrix.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the deuterated standard and any potential unlabeled analogue. For example:
 - **7-Hydroxy Ropinirole-d14**: $[M+H]^+ \rightarrow$ fragment ion(s)
 - 7-Hydroxy Ropinirole (unlabeled): $[M+H]^+ \rightarrow$ fragment ion(s)

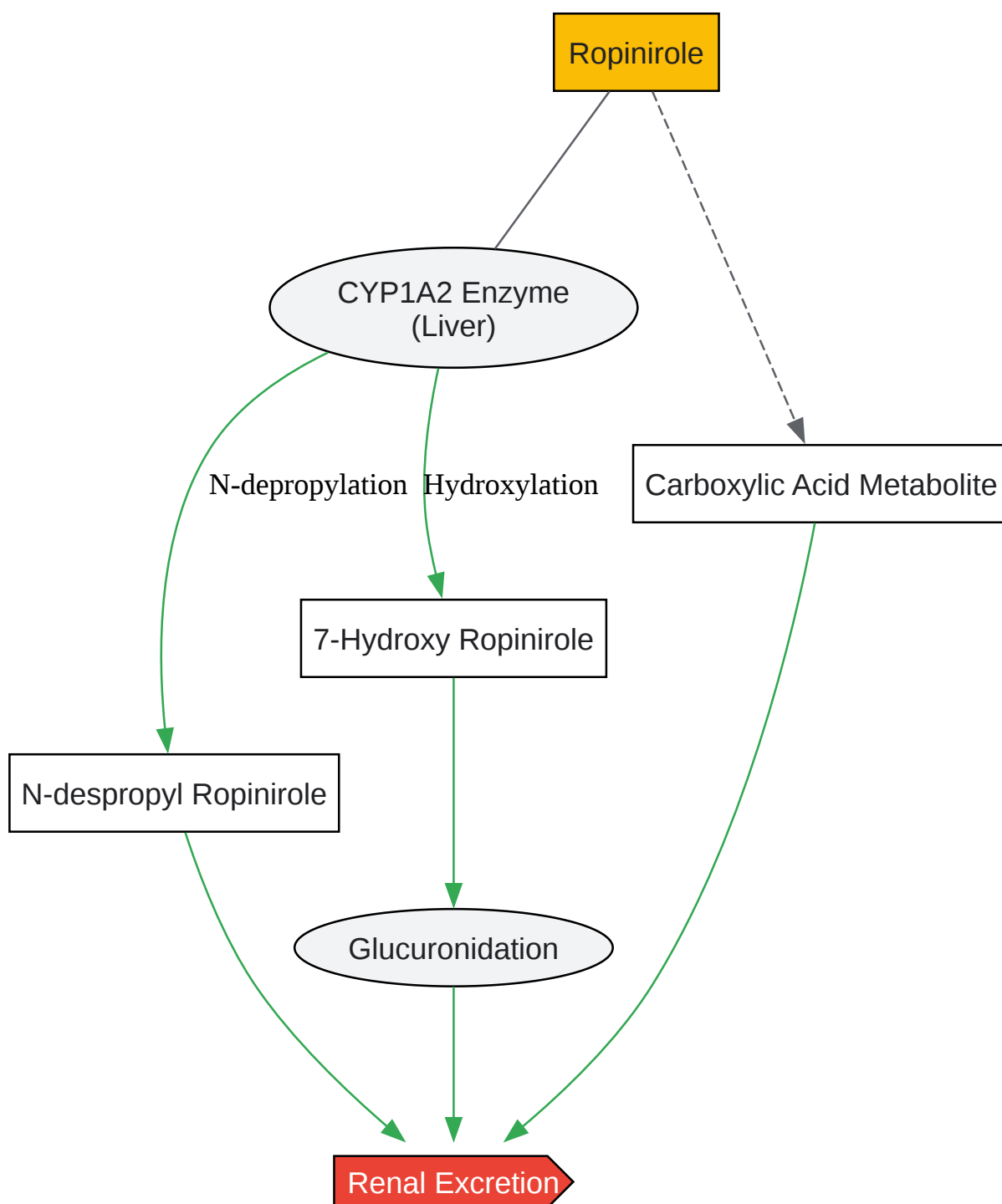
- Procedure: A dilute solution of the sample is infused or injected into the LC-MS/MS system. The mass spectra are analyzed to confirm the mass of the deuterated molecule and to quantify the percentage of the d14 species relative to other isotopic variants.

Visualizations

4.1. Analytical Workflow for Certified Reference Material

The following diagram illustrates the typical workflow for the analysis and certification of a reference material like **7-Hydroxy Ropinirole-d14**.





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